4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one 4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15632272
InChI: InChI=1S/C27H31FN2O5/c1-3-35-22-10-9-19(17-18(22)2)25(31)23-24(20-7-4-5-8-21(20)28)30(27(33)26(23)32)12-6-11-29-13-15-34-16-14-29/h4-5,7-10,17,24,31H,3,6,11-16H2,1-2H3/b25-23+
SMILES:
Molecular Formula: C27H31FN2O5
Molecular Weight: 482.5 g/mol

4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC15632272

Molecular Formula: C27H31FN2O5

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C27H31FN2O5
Molecular Weight 482.5 g/mol
IUPAC Name (4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C27H31FN2O5/c1-3-35-22-10-9-19(17-18(22)2)25(31)23-24(20-7-4-5-8-21(20)28)30(27(33)26(23)32)12-6-11-29-13-15-34-16-14-29/h4-5,7-10,17,24,31H,3,6,11-16H2,1-2H3/b25-23+
Standard InChI Key LXOQZAQRNFJDOT-WJTDDFOZSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O)C
Canonical SMILES CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O)C

Introduction

4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with a molecular formula of C27_{27}H31_{31}FN2_{2}O and a molecular weight of approximately 468.53 g/mol. This compound features a pyrrolidine core and includes various functional groups such as an ethoxy group, a fluorophenyl moiety, and a morpholine ring, which contribute to its unique chemical properties and potential biological activities.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathway can vary based on the desired purity and yield of the final product. Modifications to the compound's structure are crucial for enhancing its biological activity or creating derivatives for further study.

Biological Activities and Potential Applications

This compound has been explored for its potential as an antitumor agent, showing promise in inhibiting specific cancer cell lines. The structural components, such as the fluorophenyl and morpholine groups, are known to enhance binding affinity to biological targets, potentially leading to effective therapeutic agents against various diseases.

Biological ActivityPotential Application
Antitumor ActivityCancer Treatment
Enzyme/Receptor InteractionsTherapeutic Agent Development

Interaction Studies

Interaction studies often involve assessing the binding affinity of this compound to various biological targets, such as enzymes or receptors. Techniques like molecular docking simulations and surface plasmon resonance can provide insights into how well this compound interacts with target proteins, which is essential for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.

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